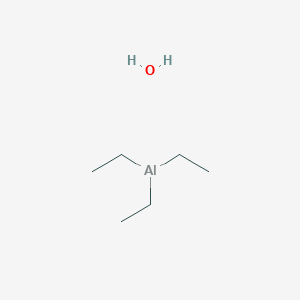

Triethylaluminum water

Description

Overview of Organoaluminum Chemistry in Synthetic and Catalytic Sciences

First synthesized in 1859, organoaluminum compounds have become pivotal in a wide array of chemical transformations. numberanalytics.com They are extensively used as catalysts and co-catalysts in polymerization reactions, most notably in the Ziegler-Natta polymerization of olefins to produce essential polymers like polyethylene (B3416737) and polypropylene. numberanalytics.comnouryon.com Their utility also extends to the synthesis of other organometallic compounds, and they serve as potent alkylating agents in various organic reactions. nouryon.comontosight.ai Furthermore, organoaluminum reagents are crucial in processes like the production of fatty alcohols, which are precursors to detergents, and in specialized applications such as carboalumination reactions. wikipedia.orgwikipedia.org The broad applicability of these compounds stems from the polarized nature of the aluminum-carbon bond and the Lewis acidic character of the aluminum center. wikipedia.org

Fundamental Principles of Organometallic Hydrolysis

The hydrolysis of organometallic compounds is a fundamental reaction characterized by the cleavage of a metal-carbon bond upon interaction with water. libretexts.org In the case of organoaluminum compounds, this reaction is typically vigorous and exothermic. nih.govnj.gov The driving force behind this reactivity is the thermodynamic stability of the resulting metal hydroxide (B78521) and hydrocarbon. The general reaction can be represented as:

AlR₃ + 3H₂O → Al(OH)₃ + 3RH numberanalytics.com

The mechanism of hydrolysis often involves a nucleophilic attack by the oxygen atom of water on the electropositive metal center. libretexts.org For organoaluminum compounds like triethylaluminum (B1256330), the presence of low-lying empty orbitals on the aluminum atom facilitates this attack. libretexts.org The polarity of the metal-carbon bond significantly influences the rate of hydrolysis. libretexts.org The reaction of triethylaluminum with water is particularly violent, producing flammable ethane (B1197151) gas. nih.govnj.gov

Significance of Water Interaction in Triethylaluminum Systems

The interaction between triethylaluminum and water is of paramount importance, particularly in the field of catalysis. While uncontrolled, large-scale mixing of triethylaluminum and water is hazardous and explosive, the carefully controlled addition of water to triethylaluminum is a key step in the synthesis of aluminoxanes. nih.govchemicalbook.comgoogle.com

Aluminoxanes are oligomeric compounds containing alternating aluminum and oxygen atoms, with alkyl groups attached to the aluminum. They are represented by the general formulas (R-Al-O)n (cyclic) and R(R-Al-O)nAlR₂ (linear). google.co.ls The most commercially significant of these is methylaluminoxane (B55162) (MAO), which is produced from the controlled hydrolysis of trimethylaluminum (B3029685). missouri.edu These aluminoxanes, including those derived from triethylaluminum, are crucial co-catalysts in metallocene-catalyzed olefin polymerization. wikipedia.orggoogle.co.ls The controlled hydrolysis process must be managed carefully to favor the formation of the desired aluminoxane structures over the simple production of aluminum hydroxide. google.com This is often achieved by reacting the trialkylaluminum in a hydrocarbon solvent with water that is introduced in a controlled manner, for instance, as a dispersion or from a hydrated salt. google.com

The reaction between triethylaluminum and water can be complex, and under certain conditions, such as in a closed vessel, it can lead to the decomposition into lower-molecular-weight compounds. researchgate.net The study of this reaction continues to be an active area of research, with investigations into the precise mechanisms and the structures of the resulting aluminoxane species. vot.placs.org

Interactive Data Table: Properties of Triethylaluminum

| Property | Value | Source |

| Chemical Formula | C₁₂H₃₀Al₂ (dimer) | wikipedia.org |

| Molar Mass | 228.335 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.8324 g/mL at 25 °C | wikipedia.org |

| Melting Point | -46 °C | wikipedia.org |

| Boiling Point | 128 to 130 °C at 50 mmHg | wikipedia.org |

| Solubility in Water | Reacts violently | wikipedia.orgnj.gov |

| Heat of Hydrolysis | 4619 J/g | nouryon.com |

| Heat of Combustion | -5104 kJ/mol | nouryon.com |

Properties

CAS No. |

13107-52-3 |

|---|---|

Molecular Formula |

C6H17AlO |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

triethylalumane;hydrate |

InChI |

InChI=1S/3C2H5.Al.H2O/c3*1-2;;/h3*1H2,2H3;;1H2 |

InChI Key |

UOJDYENJFODXBG-UHFFFAOYSA-N |

Canonical SMILES |

CC[Al](CC)CC.O |

Origin of Product |

United States |

Controlled Hydrolysis Strategies for Triethylaluminum

Precise Stoichiometric Control of Water Introduction

The reaction between triethylaluminum (B1256330) (TEA) and water is notoriously vigorous, producing ethane (B1197151) and various aluminum-containing products. Controlling the stoichiometry—the precise ratio of reactants—is the most critical factor in determining the final product distribution. The careful and controlled introduction of water allows for the selective synthesis of specific oligo- or polymeric aluminoxanes instead of the complete hydrolysis to aluminum hydroxide (B78521).

Impact of Water-to-Triethylaluminum Ratio on Product Speciation

The molar ratio of water to triethylaluminum directly influences the structure and composition of the resulting products. Different ratios lead to the formation of distinct classes of organoaluminum compounds. Low water ratios generally result in the formation of alkylaluminoxanes, while an excess of water leads to the formation of inert aluminum hydroxide.

When the reaction is conducted with a 2:1 molar ratio of triethylaluminum to water, the primary products are alkylaluminoxanes. These structures are characterized by Al-O-Al linkages. Conversely, a 1:1 molar ratio favors the formation of dialkylaluminum hydroxides, which feature Al-OH terminal groups. The precise nature of the aluminoxane, whether it is linear, cyclic, or a more complex cage-like structure, is also highly dependent on the reaction stoichiometry and other conditions.

| H₂O : Al(C₂H₅)₃ Molar Ratio | Primary Product Species | General Structure |

|---|---|---|

| 1 : 2 | Alkylaluminoxanes | (R₂Al)-O-(AlR₂) |

| 1 : 1 | Dialkylaluminum Hydroxides | R₂AlOH |

| > 1.5 : 1 | Aluminum Hydroxide | Al(OH)₃ |

Methods for Achieving Controlled Water Delivery

Given the extreme reactivity of triethylaluminum with water, direct mixing is not feasible for controlled synthesis. Specialized techniques are required to introduce water slowly and uniformly, thereby managing the reaction rate and heat evolution.

Several effective methods have been developed:

Dilute Solutions : One common approach involves using a dilute solution of water in an inert, coordinating solvent like tetrahydrofuran (B95107) (THF). This solution is then added dropwise to a cooled solution of triethylaluminum, often at temperatures as low as -40°C.

Hydrated Salts : Another strategy is to use the water of hydration from metal salts, such as magnesium sulfate (B86663) heptahydrate. The solid salt is added to a solution of triethylaluminum in a hydrocarbon solvent. The water is released slowly from the crystal lattice to react in a controlled manner.

Vapor-Phase Introduction : Water can be introduced as a vapor, carried by a stream of an inert gas like nitrogen. This gas stream is bubbled through the triethylaluminum solution, allowing for a very slow and controlled reaction rate.

Subsurface Addition : A process has been developed where a stream of water is introduced beneath the surface of a vigorously agitated solution of the hydrocarbyl aluminum compound. This ensures that the water is immediately and effectively dispersed, preventing localized high concentrations and runaway reactions.

Solvent Dilution : In some applications, triethylaluminum is first diluted in a non-reactive solvent such as white oil. This diluted solution is then slowly added to water, reversing the typical addition order but achieving control through the initial dilution of the highly reactive species. google.com

| Method | Description | Key Control Parameter |

|---|---|---|

| Dilute Solution Addition | Slow, dropwise addition of water dissolved in a solvent (e.g., THF). | Addition rate, reactant concentration, low temperature. |

| Hydrated Salt Hydrolysis | Using a solid hydrated salt as the water source. | Rate of water release from the salt crystal lattice. |

| Inert Gas Carrier | Introducing water as a vapor mixed with an inert gas (e.g., nitrogen). | Flow rate and moisture content of the gas stream. |

| Subsurface Injection | Injecting a fine stream of water below the surface of a stirred TEA solution. | Vigorous agitation and controlled injection rate. |

| Dilution and Reverse Addition | Diluting TEA in an inert oil and adding it slowly to water. google.com | Flow rate of the diluted TEA solution. google.com |

Modulation of Reaction Conditions and Solvent Systems

Beyond stoichiometry, the reaction environment—specifically temperature, pressure, and the choice of solvent—plays a crucial role in directing the hydrolysis of triethylaluminum toward the desired products.

Temperature and Pressure Regimes for Selective Product Formation

Temperature control is essential for managing the reaction kinetics and selectivity. The hydrolysis is highly exothermic, and without efficient heat removal, localized heating can lead to uncontrolled reactions and the formation of undesirable byproducts. researchgate.net

Low-Temperature Synthesis : Many controlled hydrolysis procedures are conducted at low temperatures (e.g., -78°C to 0°C) to slow the reaction rate and allow for better control over the formation of specific aluminoxane structures.

Elevated Temperatures : While high temperatures (above 130°C) can promote undesirable side reactions like olefin polymerization, certain processes operate at moderately elevated temperatures (e.g., 60-100°C) under controlled pressure to achieve specific outcomes. google.com

Pressure Effects : The reaction is typically run at atmospheric or slightly elevated pressures. In closed systems, the evolution of ethane gas can lead to significant pressure increases, which can alter the reaction pathways. researchgate.net Maintaining a controlled pressure, often between 10 and 150 atmospheres in synthesis processes, can influence reaction rates and product stability. google.com

Role of Solvent Polarity and Coordination Properties

The solvent does more than just dissolve the reactants; it can actively participate in the reaction by stabilizing intermediates and influencing the aggregation of aluminoxane products.

Non-Coordinating Solvents : Hydrocarbon solvents such as heptane, toluene, or dodecane (B42187) are commonly used. Being non-polar and non-coordinating, they have a minimal direct influence on the reaction mechanism, allowing the intrinsic reactivity of TEA and water to dominate. The resulting aluminoxanes may exist as complex aggregates in these solvents.

Coordinating Solvents : Ethereal solvents, particularly tetrahydrofuran (THF), are Lewis bases that can coordinate to the electron-deficient aluminum centers in both the TEA reactant and the aluminoxane products. This coordination moderates the reactivity of the aluminum species, preventing uncontrolled reactions and often leading to the formation of smaller, more well-defined, and soluble aluminoxane adducts.

Heterogeneous Hydrolysis on Solid Supports

An alternative to homogeneous solution-phase hydrolysis is performing the reaction on a solid support. This heterogeneous approach offers potential advantages in controlling the delivery of water and in the synthesis of supported catalysts where the aluminoxane is generated in situ.

In this strategy, a high-surface-area inorganic oxide, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), is used as a support. mdpi.comresearchgate.net The support can be pre-treated to contain a specific amount of physisorbed water or surface hydroxyl groups. When a solution of triethylaluminum in an inert solvent is passed over this "wetted" support, the TEA reacts with the surface-bound water in a highly controlled, localized manner.

This method offers several benefits:

Controlled Water Distribution : The water is finely and evenly dispersed on the support surface, preventing the localized high concentrations that plague solution-phase reactions.

Site Isolation : The aluminoxane species formed may be anchored to the support surface, potentially preventing the excessive aggregation that can lead to insolubility and reduced catalytic activity.

Heat Dissipation : The solid support can help to dissipate the heat of the reaction more effectively than a bulk solvent, further reducing the risk of runaway reactions.

While less common than solution-based methods, heterogeneous hydrolysis is a promising area for creating supported catalysts with well-defined active sites for olefin polymerization and other applications. scielo.org.za

In-situ Generation of Aluminoxanes on Inorganic Matrices (e.g., Silica Gel)

The synthesis of aluminoxanes directly on the surface of an inorganic support like silica gel represents a significant advancement in catalyst preparation. This method leverages the water that is physically adsorbed or chemically bound (as silanol (B1196071) groups) to the silica surface as a reactant for the controlled hydrolysis of triethylaluminum. google.com The process involves adding undehydrated silica gel to a solution of triethylaluminum. google.com The water present on the silica controllably reacts with the TEA, leading to the formation and deposition of aluminoxane oligomers onto the silica surface. google.com

This in-situ technique offers a substantial advantage over conventional aluminoxane synthesis, which involves the highly exothermic and often hazardous reaction of trialkylaluminums with a separate water source. google.com The reaction with free water can be explosive, whereas the hydrolysis using the water content of silica gel proceeds relatively quickly, typically within minutes, but without the explosive rapidity of the free water reaction. google.com This controlled reactivity allows for a safer and more manageable production of the supported co-catalyst. google.com

The resulting material is an aluminoxane-coated silica gel, which can then be used as a support for metallocene catalysts for olefin polymerization. google.com Research analogous to trimethylaluminum (B3029685) (TMA) reactions on silica indicates that the reaction significantly alters the physical properties of the silica matrix. colostate.edu For instance, the surface area and pore volume of the silica tend to decrease after the reaction, which is consistent with the deposition of the newly formed aluminoxane species within the pores and on the surface of the support. colostate.edu

Table 1: Illustrative Changes in Silica Gel Properties After Reaction with Trialkylaluminum Data based on analogous reactions with Trimethylaluminum.

| Property | Before Reaction | After Reaction |

| BET Surface Area (m²/g) | 500 | 211 |

| Pore Volume (cm³/g) | 0.40 | 0.19 |

| Average Pore Size (nm) | 3.19 | 3.38 |

| Silanol Concentration (mmol OH/g) | 5.3 | - |

This interactive table is based on data from analogous studies involving trimethylaluminum and is intended to illustrate the typical effects of the reaction on the physical properties of silica gel. colostate.edu

Surface Chemistry and Reactivity of Hydrated Substrates

The reactivity of triethylaluminum with a hydrated substrate like silica gel is governed by the chemistry of the silica surface itself. The surface of silica is populated by two main types of functional groups: silanol groups (Si-OH) and siloxane bridges (Si-O-Si). The silanol groups are the primary reactive sites for the initial interaction with triethylaluminum. nih.gov

The reaction proceeds through the cleavage of an Al-C bond in the triethylaluminum molecule, with the concurrent formation of a new Si-O-Al linkage and the release of ethane gas. nih.gov Studies comparing different trialkylaluminums have shown that triethylaluminum typically forms a bis-grafted species on the silica surface, meaning one aluminum atom reacts with two surface silanol groups. kaust.edu.sa

Following the initial grafting of the aluminum species onto the silica surface, the controlled hydrolysis continues. The adsorbed water molecules on the silica surface, or adjacent silanol groups, react with the remaining ethyl groups on the anchored aluminum atoms. This step-wise hydrolysis leads to the formation of Al-O-Al bonds, which are the characteristic linkages of aluminoxanes. nih.gov The result is the growth of oligomeric aluminoxane chains that are tethered to the silica support.

Research on the analogous reactions with trimethylaluminum provides detailed insight into the transformation of the aluminum species. Initially, the aluminum on the surface exists predominantly in a five-coordinate state. colostate.edunih.gov As stepwise hydrolysis proceeds with the addition of water, this five-coordinate aluminum is converted into four- and six-coordinate aluminum species. colostate.edunih.gov This transformation is indicative of the structural rearrangement and oligomerization of the aluminum species into the aluminoxane network on the silica surface. colostate.edunih.gov

Synthesis and Structural Characterization of Aluminoxane Derivatives

Preparation of Specific Aluminoxane Formulations

The synthesis of aluminoxanes requires carefully controlled conditions to manage the highly exothermic reactions and to influence the structure and properties of the final product.

Methylaluminoxane (B55162) (MAO) is conventionally synthesized through the controlled hydrolysis of trimethylaluminum (B3029685) (TMA). This process is a highly exothermic reaction that produces methane (B114726) gas and a complex mixture of linear, cyclic, and caged aluminoxane structures. The reaction can be generalized as the reaction of TMA with water.

To manage the reaction's high reactivity, various methods have been developed. One approach involves using inorganic salts containing bound water, such as CuSO₄·5H₂O or Al₂(SO₄)₃·14H₂O, suspended in a solvent like toluene. This allows for a slower, more controlled release of water to react with the TMA. Another innovative approach utilizes a 3D-printed continuous flow platform, which enables precise control over the mixing of TMA and water, as well as management of the heat and gas evolution.

The resulting MAO is typically a white, amorphous powder soluble in aromatic hydrocarbons. Cryoscopic measurements in benzene (B151609) have indicated molecular weights for MAO in the range of 1200 to 1600 g/mol . The elemental composition is often found to be around Me₁․₄₋₁․₅AlO₀․₇₅₋₀․₈₀, with the excess methyl content attributed to the chemisorption of TMA onto the (AlMeO)ₙ framework. Structural modifications to MAO, such as those involving arylboronic acids with electron-withdrawing groups, have also been explored to create efficient cocatalysts.

Hydroxyaluminoxanes, which contain terminal hydroxide (B78521) groups, represent a distinct class of aluminoxane derivatives. Their synthesis provides insight into the fundamental structures and reactivity of aluminoxanes. A notable example is the synthesis of a dinuclear aluminoxane with a terminal hydroxide, LAl(OH)OAlL(OCH=N-tBu) (where L = HC(CMeNAr)₂, Ar = 2,6-iPr₂C₆H₃). This compound was prepared through the reaction of the aluminum dihydride LAlH₂ with tert-butyl isocyanate in the presence of trace amounts of water. An alternative synthesis route involves the reaction of LAlH₂ and LAlH(OCH=N-tBu) with water. The synthesis of the first terminal hydroxide-containing aluminoxane with an [{Al(OH)}₂(μ-O)] core has also been reported, offering a new synthetic pathway to these compounds.

The synthesis of carboxyalumoxanes, another related derivative, has been achieved through a stepwise approach. This involves the reaction of t-Bu₃Al with a carboxylic acid and water, followed by a reaction with Me₃Al to yield a carboxyalumoxane containing a (t-Bu₂Al)₂OAlMe₂ unit. A one-step reaction of Me₃Al with a carboxylic acid and water can also lead to a carboxymethylaluminoxane that incorporates a neutral Me₆Al₄O₂ scaffold.

An insoluble form of MAO, known as solid polymethylaluminoxane (sMAO), has been developed as a bifunctional material that can act as both an activator and a support in catalysis. The synthesis of sMAO is achieved through the controlled hydrolysis of trimethylaluminum (TMA) using benzoic acid, followed by a thermolysis step. The conditions of this synthesis, such as temperature, can influence the particle size and morphology of the resulting sMAO. For instance, lower temperatures (e.g., 20 °C) tend to produce particles with a more uniform diameter and smoother surface.

Characterization of sMAO reveals a material with a high surface area, with Brunauer–Emmett–Teller (BET) measurements ranging from 312 to 606 m²/g. The N₂ adsorption/desorption isotherm is consistent with that of a nonporous material. Further modifications to sMAO have been made by incorporating aryl di-ol modifier groups, leading to the development of polymethylaluminoxane organic frameworks (sMAOF). These modified materials can exhibit even higher BET surface areas and increased porosity compared to the parent sMAO.

| Aluminoxane Type | Synthesis Precursors | Key Synthesis Feature | Typical Form | Noteworthy Property |

| MAO | Trimethylaluminum, Water (or hydrated salts) | Controlled hydrolysis | Soluble white powder | Forms complex cage/linear structures |

| Hydroxyaluminoxane | LAlH₂, tert-butyl isocyanate, Water | Reaction with trace water | Crystalline solid | Contains terminal Al-OH groups |

| sMAO | Trimethylaluminum, Benzoic acid | Hydrolysis followed by thermolysis | Insoluble solid particles | High surface area (312-606 m²/g) |

| sMAOF | sMAO, Aryl di-ol modifiers | Modification of sMAO | Solid particles | Increased surface area and porosity |

Advanced Structural Elucidation of Aluminoxane Species

The complex and often non-crystalline nature of aluminoxanes necessitates the use of advanced analytical techniques to determine their structure at a molecular level.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing aluminoxane structures in both solution and the solid state. For aluminoxanes, ²⁷Al NMR is particularly informative. The chemical shift in ²⁷Al NMR is highly sensitive to the coordination environment of the aluminum atom.

In solid-state analysis of sMAO, multinuclear NMR reveals an aluminoxane structure that includes both "free" and bound TMA, as well as the incorporation of benzoate (B1203000) residues from the synthesis. High-field ²⁷Al Magic Angle Spinning (MAS) NMR studies on commercial MAO have identified a range of aluminum sites, with signals appearing between approximately 60 and 160 ppm. The coordination of molecules like tetrahydrofuran (B95107) (THF) to MAO causes significant changes in the ²⁷Al NMR spectrum, indicating structural rearrangements.

¹H MAS NMR is also used to probe the structure, with signals for the Al-Me protons typically appearing around -0.9 ppm. The combination of different NMR techniques, such as Pulsed-Field Gradient Spin-Echo (PGSE) NMR, can provide information on the dimensions and aggregation behavior of MAO in different solvents.

| Nucleus | Technique | Information Obtained | Typical Chemical Shift Range (ppm) for MAO |

| ¹H | MAS NMR | Proximity of protons, identification of Al-Me groups | ~ -0.9 to -1.06 for Al-Me |

| ²⁷Al | MAS NMR | Coordination environment of aluminum atoms | ~ 60 to 160 |

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are crucial for understanding the complex three-dimensional structures of aluminoxanes. These theoretical models help to interpret experimental data and predict stable structures.

DFT calculations have been used to model various potential structures for MAO, including cages, sheets, and nanotubes. Ab initio molecular dynamics simulations of the hydrolysis of TMA suggest that a (CH₃)₃Al-OH₂ species is a key building block, which can then form larger cage-like structures. These simulations also show that MAO formation can be described as a step polymerization process.

Theoretical studies have explored the stability of different aluminoxane cages and have found that sheet-like structures can be more stable than cage structures, especially with an increasing number of chemisorbed TMA molecules. The combination of experimental data from X-ray total scattering (also known as Pair Distribution Function, PDF) with DFT-modeled structures has shown that several TMA-bound (AlOMe)ₙ cage and nanotube structures are consistent with the experimental data for sMAO. DFT has also been employed to calculate the ²⁷Al NMR parameters for proposed MAO models, which can then be compared with experimental NMR data to validate the structural models. Quantum chemical calculations using DFT have also been performed to optimize the geometry of poly(methylaluminoxane) cage structures with varying degrees of oligomerization.

X-ray Scattering and Pair Distribution Function (PDF) Analysis of Amorphous Structures

Conventional diffraction techniques, which rely on long-range periodic order, are of limited use for characterizing the amorphous and oligomeric nature of aluminoxanes like methylaluminoxane (MAO). Total scattering, which considers both the Bragg peaks and the diffuse scattering components of an X-ray diffraction pattern, provides a more complete picture of the material's structure at the local and intermediate range. epa.govutoledo.edu The Fourier transformation of the total scattering data yields the atomic Pair Distribution Function (PDF), G(r), which describes the probability of finding two atoms separated by a specific distance, r. epa.govsumitomoelectric.com

Synchrotron X-ray total scattering has been employed to elucidate the nanoscale molecular structure of MAO. rsc.org The resulting PDF curves for MAO samples prepared via different methods show consistent features, indicating similar local atomic arrangements. rsc.org Key interatomic distances can be identified from the PDF plots:

First Peak (~1.8 Å): This corresponds to the shortest-range correlations, attributed to the covalent Al–O and Al–C atomic pairs. rsc.org

Second Peak (~4.5 Å): This feature is associated with longer-range correlations, such as the Al–Al and O–O pairs situated diagonally across four-membered (–Al–O–)₂ or six-membered (–Al–O–)₃ rings within the aluminoxane framework. rsc.org

The PDF curves for MAO typically flatten out at distances (r) greater than 9 Å, which suggests that the periodic structural units are smaller than this dimension. rsc.org By comparing the experimental PDF data against calculated PDFs from various theoretical structural models, researchers can assess the validity of proposed structures. Studies have shown that small molecule and simple tube models are inadequate to reproduce the experimental results, whereas more complex cage and sheet models provide significantly better fits. rsc.org This analysis, combined with molecular weight data, suggests that MAO is best represented by a sheet-like structural motif. rsc.org This approach is critical for understanding the structure-function relationship of these industrially vital, yet structurally ambiguous, compounds.

Synthesis of Carboxyalumoxanes and Other Functionalized Aluminoxanes

Replacing the alkyl groups of aluminoxanes with other functional moieties, such as carboxylates, modifies their physical and chemical properties, including solubility and reactivity. acs.orgresearchgate.net These functionalized aluminoxanes are synthesized through several routes.

One prominent method involves the reaction of the aluminum hydroxide mineral boehmite, [Al(O)(OH)]n, with various carboxylic acids (RCOOH). rsc.orgscienceopen.com This reaction yields carboxylatoalumoxanes with the general formula [Al(O)x(OH)y(O₂CR)z]n. rsc.orgscienceopen.com The physical properties of the resulting materials are highly dependent on the nature of the R group, ranging from insoluble powders to soluble gels. rsc.org Spectroscopic data suggests these compounds consist of a boehmite-like core with carboxylate groups bound in a bridging fashion to aluminum centers on the surface. rsc.org

Another versatile approach is the controlled hydrolysis of trialkylaluminum compounds in the presence of a carboxylic acid. A stepwise synthesis has been developed for carboxy methylalumoxanes. acs.org In the first step, a carboxylatoaluminum hydroxide is formed by reacting a trialkylaluminum (e.g., tri-tert-butylaluminum, t-Bu₃Al) with a carboxylic acid and water in a 2:1:1 molar ratio. acs.org The intermediate is then reacted with trimethylaluminum (Me₃Al) to yield the final carboxyalumoxane. acs.org A one-step alternative involves reacting Me₃Al directly with a carboxylic acid and water in a 3:1:1 molar ratio. acs.org These reactions can produce structurally well-defined molecules, such as a carboxy methylalumoxane featuring a neutral Me₆Al₄O₂ scaffold capped by two carboxylate units, whose structures have been confirmed by single-crystal X-ray diffraction. acs.org

The table below summarizes different synthetic routes to functionalized aluminoxanes.

| Precursor(s) | Reagent(s) | Product Type | General Formula / Structure | Source(s) |

| Boehmite [Al(O)(OH)]n | Carboxylic Acids (RCOOH) | Carboxylatoalumoxane | [Al(O)x(OH)y(O₂CR)z]n | rsc.orgscienceopen.com |

| t-Bu₃Al | Carboxylic Acid, Water, then Me₃Al | Carboxy methylalumoxane | Contains (t-Bu₂Al)₂OAlMe₂ unit | acs.org |

| Me₃Al | Carboxylic Acid, Water | Carboxy methylalumoxane | Me₆Al₄O₂ scaffold with carboxylate caps | acs.org |

| Boehmite | Acrylic acid, Methacrylic acid | Functionalized Carboxyalumoxane | Alumoxane with polymerizable groups | epa.gov |

| Boehmite | Maleic anhydride, Succinic anhydride | Functionalized Carboxyalumoxane | Alumoxane with free carboxylic groups | epa.gov |

These synthetic strategies allow for the creation of functionalized aluminoxanes with tailored properties, which can serve as reactive fillers in polymer nanocomposites or as precursors for advanced ceramic materials. epa.govscienceopen.com

Applications of Triethylaluminum Water Interactions in Catalysis and Materials Science

Triethylaluminum (B1256330) as a Water Scavenging Agent in Polymerization Processes

In the production of polyolefins like polyethylene (B3416737) and polypropylene, Ziegler-Natta catalysts are of paramount importance. wikipedia.orgmdpi.com These catalyst systems are notoriously sensitive to impurities, especially water. Triethylaluminum plays a dual role in these systems: it acts as a co-catalyst and as a scavenger to remove impurities. wikipedia.orgmdpi.com

Ziegler-Natta catalysts, typically based on titanium compounds, are highly susceptible to deactivation by water. mdpi.comchemcatbio.org Water reacts with the active sites of the catalyst, rendering them ineffective for polymerization. Triethylaluminum is introduced into the polymerization reactor to react with trace amounts of water before the water can reach and poison the catalyst. wikipedia.orgmdpi.com The highly exothermic reaction between TEAL and water effectively removes the water from the system. nouryon.com This scavenging action is critical for maintaining the catalyst's activity and ensuring efficient polymer production. By preventing the poisoning of the active centers, TEAL helps to sustain the polymerization rate and achieve the desired polymer properties. distantreader.org

The effectiveness of different aluminum alkyls as co-catalysts and scavengers has been studied. While triisobutylaluminium (TIBA) is also used as a scavenger, TEAL is the most commonly used aluminum alkyl co-catalyst. avestia.com Its primary functions are to eliminate impurities and to activate the catalyst by reducing the transition metal (e.g., Ti4+ to the active Ti3+). distantreader.org

Table 1: Role of Triethylaluminum in Ziegler-Natta Polymerization

| Function | Mechanism | Importance |

|---|---|---|

| Water Scavenger | Reacts vigorously with trace water in the monomer and solvent feed. | Prevents deactivation (poisoning) of the water-sensitive Ziegler-Natta catalyst. wikipedia.orgmdpi.com |

| Co-catalyst | Reduces the transition metal center (e.g., TiCl4) to an active catalytic species and alkylates it. wikipedia.orgdistantreader.org | Initiates the polymerization process by creating active sites for monomer insertion. wikipedia.org |

| Impurity Removal | Reacts with other protic impurities like alcohols and oxygen. wikipedia.org | Protects the catalyst from various poisons, ensuring high productivity. |

Beyond simply removing water, triethylaluminum is integral to the activation of the transition metal catalyst itself. lookchem.com In heterogeneous Ziegler-Natta systems, which often consist of titanium tetrachloride (TiCl4) on a magnesium chloride (MgCl2) support, TEAL reduces the titanium species to a lower oxidation state that is catalytically active for olefin polymerization. wikipedia.orgmdpi.comdistantreader.org It also alkylates the titanium center, forming the active sites where the polymer chain will grow. wikipedia.org

The concentration of TEAL relative to the titanium catalyst (the Al/Ti molar ratio) is a critical parameter. distantreader.org An optimal ratio is necessary for efficient activation. However, an excessive concentration of TEAL can lead to over-reduction of the titanium (e.g., to Ti2+), creating species that are inactive for polymerization, which in turn decreases catalyst activity. researchgate.net Therefore, the controlled interaction of TEAL with both the catalyst precursor and any residual water is essential for creating a stable and highly active catalytic system.

Precursor Chemistry for Advanced Material Deposition Technologies

The reactivity of triethylaluminum with water is exploited in sophisticated deposition techniques to create high-purity inorganic materials with precise control over thickness and morphology at the nanoscale.

Atomic Layer Deposition (ALD) is a technique used to deposit ultrathin, highly uniform, and conformal films of materials. rsc.org The process for depositing aluminum oxide (Al2O3) using triethylaluminum and water is a classic and well-studied ALD system. mdpi.com The ALD process consists of sequential, self-limiting surface reactions. acs.org

The process involves exposing a substrate surface to alternating pulses of the precursors, TEAL and water, separated by purge steps with an inert gas. researchgate.net

TEAL Pulse: A pulse of TEAL vapor is introduced into the reactor. The TEAL molecules react with hydroxyl (-OH) groups on the substrate surface. This reaction is self-limiting; once all the surface hydroxyls have reacted, the reaction stops.

Purge: Excess, unreacted TEAL and the gaseous reaction byproducts (ethane) are removed from the chamber by a flow of inert gas like nitrogen.

Water Pulse: Water vapor is pulsed into the chamber. The water molecules react with the ethyl groups on the newly formed surface layer, creating a hydroxylated surface and releasing ethane (B1197151) gas. This step is also self-limiting.

Purge: Excess water and ethane are purged from the chamber.

This ABAB sequence constitutes one ALD cycle and results in the deposition of approximately one atomic layer of aluminum oxide. youtube.com By repeating this cycle, a film of Al2O3 can be grown with angstrom-level precision. This method is crucial for manufacturing components in microelectronics and other advanced technologies. aip.org While much of the foundational ALD research has been conducted with trimethylaluminum (B3029685) (TMA) due to its high volatility and reactivity, the underlying chemical principles are analogous for TEAL. rsc.orgacs.org

Table 2: ALD Cycle for Aluminum Oxide using TEAL and Water

| Step | Precursor | Surface Reaction | Byproduct |

|---|---|---|---|

| 1 (A) | Triethylaluminum (TEAL) | Surface-OH + Al(C2H5)3 → Surface-O-Al(C2H5)2 + C2H6 | Ethane |

| 2 | Inert Gas (e.g., N2) | Purge of excess TEAL and ethane | - |

| 3 (B) | Water (H2O) | Surface-Al(C2H5)2 + 2H2O → Surface-Al(OH)2 + 2C2H6 | Ethane |

| 4 | Inert Gas (e.g., N2) | Purge of excess H2O and ethane | - |

The controlled hydrolysis of triethylaluminum can be used to synthesize alumina (B75360) (Al2O3) nanomaterials with various morphologies. By carefully managing reaction conditions such as temperature, humidity, and the presence of solvents or structure-directing agents, the nucleation and growth of alumina particles can be guided to produce specific structures like nanoparticles, nanowires, or porous materials. researchgate.net

In a typical synthesis, TEAL is exposed to a controlled amount of water vapor, often in a humid air stream. researchgate.net This leads to the formation of alumina precursors through hydrolysis and oxidation. These precursors are then subjected to thermal decomposition (calcination) at high temperatures to yield the final alumina powders. researchgate.net The morphology of the resulting alumina, whether it be spherical nanoparticles, sponge-like structures, or worm-like particles, is highly dependent on the initial conditions of the precursor synthesis. researchgate.net This method allows for the production of high-purity alumina without contamination from other metals, which is important for applications in electronics and catalysis. researchgate.net

Controlled Reaction of Triethylaluminum with Water for Synthesis of Specialty Alcohols

Triethylaluminum is a key intermediate in the industrial production of fatty alcohols, which are widely used in the manufacturing of detergents and surfactants. wikipedia.org This process, known as the "Aufbau" (build-up) reaction, involves the oligomerization of ethylene on the aluminum center, followed by oxidation and hydrolysis.

Ethylene Oligomerization: Ethylene is added to triethylaluminum under high pressure and temperature. The ethylene molecules insert into the aluminum-ethyl bonds, leading to the growth of long alkyl chains on the aluminum atom, forming trialkylaluminum compounds.

Oxidation: The resulting trialkylaluminum is then oxidized by passing dry air through the mixture. This step converts the aluminum-alkyl bonds to aluminum-alkoxide bonds.

Hydrolysis: The final step is the hydrolysis of the aluminum alkoxides. Water is carefully added to the mixture, which cleaves the alkoxide groups from the aluminum, producing a mixture of long-chain fatty alcohols and aluminum hydroxide (B78521) as a byproduct. wikipedia.org

The reaction with water in this context is the final, crucial step to liberate the desired alcohol products. The general equation for the hydrolysis is: Al(OR)₃ + 3 H₂O → 3 R-OH + Al(OH)₃ where 'R' represents the long alkyl chains built up from ethylene. This process provides a direct route from ethylene to linear primary alcohols, which are valuable chemical feedstocks.

Advanced Methodologies for Investigating Triethylaluminum Water Systems

Computational Chemistry Approaches

Computational chemistry provides a powerful lens to probe the triethylaluminum-water reaction at an atomic level, offering insights that are often inaccessible through experimental means alone. These methods allow for the detailed exploration of reaction mechanisms, transition states, and the influence of various conditions on reaction dynamics.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surface of the triethylaluminum-water reaction. These calculations can elucidate the step-by-step mechanism of hydrolysis, identifying key intermediates and transition states.

The initial interaction between a triethylaluminum (B1256330) molecule and a water molecule is the formation of a Lewis acid-base adduct. Subsequent steps likely involve the cleavage of an Al-C bond and a H-O bond, leading to the elimination of ethane (B1197151) and the formation of a hydroxylated aluminum species. Quantum chemical calculations can determine the energy barriers associated with each of these steps, revealing the most favorable reaction pathway.

Key Research Findings from Quantum Chemical Calculations:

Adduct Formation: The initial step is the exothermic formation of a stable H₂O:Al(C₂H₅)₃ adduct.

Proton Transfer: The rate-determining step is often the intramolecular or intermolecular proton transfer from the water molecule to an ethyl group.

Oligomerization: Calculations can also model the subsequent reactions of the initial hydrolysis products, leading to the formation of various aluminoxane species.

A hypothetical reaction pathway and its associated energy changes, as could be determined by quantum chemical calculations, are presented in Table 1.

Table 1: Hypothetical Energy Profile for the Initial Steps of Triethylaluminum Hydrolysis This table is illustrative and based on general principles of organometallic reactions. Actual values would be derived from specific quantum chemical calculations.

| Reaction Step | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Al(C₂H₅)₃ + H₂O | 0 |

| Adduct Formation | (C₂H₅)₃Al·OH₂ | -80 |

| Transition State 1 | [(C₂H₅)₃Al·OH₂]‡ | -20 |

| Intermediate | (C₂H₅)₂AlOH + C₂H₆ | -250 |

Reactive molecular dynamics (MD) simulations, employing force fields like ReaxFF, are particularly suited for studying the behavior of triethylaluminum-water systems at high temperatures and pressures, conditions relevant to combustion and explosive events. scielo.brresearchgate.net These simulations can model the complex interplay of chemical reactions and energy transfer in large systems containing thousands of atoms.

In the context of high-temperature phenomena, reactive MD simulations can provide insights into:

Decomposition Pathways: The thermal decomposition of triethylaluminum and its hydrolysis products.

Radical Formation: The generation of various radical species that can initiate and propagate chain reactions.

Combustion Chemistry: The detailed chemical kinetics of the combustion of triethylaluminum in the presence of water, including the formation of final products like aluminum oxide, carbon dioxide, and water. scielo.br

Shockwave Propagation: The behavior of the system under extreme conditions, such as those encountered in detonations.

Table 2: Kinetic Parameters for Triethylaluminum Combustion from Reactive MD Simulations Data sourced from a study on the combustion of triethylaluminum. scielo.br

| Parameter | Value |

|---|---|

| Pre-exponential Factor (A) | 9.67 x 109 s-1 |

| Activation Energy (Ea) | 1.242 kJ/mol |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the experimental investigation of triethylaluminum-water systems, providing real-time information on reaction dynamics and detailed structural information on the resulting products.

In-situ spectroscopic techniques allow for the real-time monitoring of the triethylaluminum hydrolysis reaction as it occurs. This is crucial for understanding the reaction kinetics and identifying transient intermediates. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful in this regard.

By monitoring the vibrational spectra of the reaction mixture over time, one can track the disappearance of reactants (e.g., the Al-C stretches of triethylaluminum and the O-H stretches of water) and the appearance of products (e.g., the Al-O stretches of aluminoxanes and the C-H stretches of ethane). This data can be used to determine reaction rates and to infer the reaction mechanism.

Key information obtainable from in-situ spectroscopic monitoring includes:

Reaction Rates: By following the concentration of reactants and products as a function of time.

Intermediate Identification: Through the observation of transient spectral features.

Influence of Reaction Conditions: The effect of temperature, pressure, and reactant concentrations on the reaction dynamics.

The products of triethylaluminum hydrolysis are often complex, amorphous, or poorly crystalline solids, primarily consisting of various forms of aluminum oxides and hydroxides. Advanced solid-state characterization techniques are essential for elucidating their structure and properties.

X-ray Powder Diffraction (XRPD): Used to identify crystalline phases and to assess the degree of crystallinity of the hydrolysis products.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the local chemical environment of aluminum and other nuclei, helping to distinguish between different coordination states of aluminum (e.g., tetrahedral, pentahedral, and octahedral).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to study the thermal stability of the hydrolysis products and to identify phase transitions.

Electron Microscopy (SEM and TEM): Provides high-resolution images of the morphology and microstructure of the solid products.

Kinetic Modeling and Reaction Engineering for Process Optimization

Kinetic modeling and reaction engineering principles are applied to translate the fundamental understanding gained from computational and spectroscopic studies into practical applications for process optimization and safety. By developing a comprehensive kinetic model for the triethylaluminum-water reaction, it is possible to predict the behavior of the system under various process conditions and to design safer and more efficient processes.

A kinetic model for the triethylaluminum-water system would typically consist of a set of coupled differential equations that describe the rate of change of the concentrations of all chemical species involved in the reaction. The parameters of this model, such as rate constants and activation energies, can be determined by fitting the model to experimental data obtained from in-situ spectroscopic monitoring and other techniques.

Once a reliable kinetic model has been developed, it can be used for:

Process Simulation: To simulate the behavior of a reactor under different operating conditions.

Process Optimization: To identify the optimal conditions (e.g., temperature, pressure, reactant feed rates) to maximize product yield and minimize the formation of undesirable byproducts.

Safety Analysis: To assess the potential for runaway reactions and to design appropriate safety measures.

The development of a detailed kinetic model for the self-ignition of triethylaluminum droplets in air has been a subject of study, providing a framework that can be adapted to the hydrolysis reaction. nih.gov Such models are crucial for understanding and controlling the highly reactive nature of this compound.

Q & A

Q. How should triethylaluminum (TEAL) be safely handled in experiments involving water or moisture-sensitive conditions?

Triethylaluminum reacts violently with water, necessitating stringent moisture-free protocols. Researchers must use inert atmospheres (e.g., nitrogen/argon gloveboxes), rigorously dried solvents, and glassware baked to remove residual moisture. Storage should be in sealed containers under dry nitrogen, with compatibility checks for materials (e.g., avoid plastics susceptible to alkylation). Emergency protocols for spills should include sand or dry powder extinguishers, as water exacerbates reactivity .

Q. What is the mechanistic role of TEAL-water systems in Ziegler-Natta polymerization?

TEAL acts as a co-catalyst, activating transition metal catalysts (e.g., TiCl₄) through alkylation, which facilitates monomer insertion into metal-carbon bonds. Water, in controlled quantities, modifies the alkylaluminum species (e.g., forming partially hydrolyzed Al-O-Al structures), influencing catalyst activity and polymer stereoregularity. For instance, a TEAL/H₂O/acetylacetone (1.0/0.5/1.0 molar ratio) system initiates copolymerization of methyl epoxyalkanoates, yielding polymers with Mn ≈ 2.5×10⁵ g/mol and Mw ≈ 5.8×10⁵ g/mol .

Q. How can researchers mitigate unintended side reactions during TEAL-water interactions?

Introduce stabilizing ligands (e.g., acetylacetone) to moderate reactivity. Kinetic studies suggest that chelating agents reduce uncontrolled hydrolysis, enabling controlled initiation for polymerization. Pre-reaction TEAL purification (e.g., distillation) minimizes trace impurities (e.g., TiCl₄ residues) that accelerate decomposition .

Advanced Research Questions

Q. What methodologies resolve contradictions in TEAL decomposition pathways under varying catalytic conditions?

Conflicting mechanisms (ionic vs. radical) depend on co-catalysts and solvents. For example, in CCl₄, TEAL decomposes via an ionic pathway (yielding C₂H₅Cl and AlCl₃), whereas TiCl₄ residues promote carbonium-ion intermediates. Advanced techniques include:

Q. How do TEAL/water initiator ratios influence copolymer molecular weight distributions?

Optimal Al/H₂O ratios balance chain propagation and termination. For methyl 10,11-epoxyundecanoate copolymerization with propylene oxide, a TEAL/H₂O ratio of 1.0/0.5 produces bimodal distributions (Mw/Mn ≈ 2.3). Deviations from this ratio increase polydispersity due to competing chain-transfer reactions. Validate via GPC with triple-detector systems (RI, viscometry, light scattering) .

Q. How can impurities in TEAL impact polypropylene degradation, and what quantification methods are recommended?

Trace TiCl₄ residues (≤10 ppm) in TEAL act as auto-catalytic sites, accelerating thermo-oxidative degradation. Researchers should:

- Pre-treat TEAL : Distillation or adsorption chromatography to remove TiCl₄.

- Analyze degradation : Use TGA-FTIR to track carbonyl index increases or pyrolysis-GC/MS to identify volatile fragments (e.g., aldehydes, ketones).

- Accelerated aging tests : Expose polymers to 100°C/O₂ and monitor molecular weight loss via SEC-MALS .

Methodological Considerations

- Data Contradiction Analysis : When molecular weights deviate from theoretical predictions (e.g., lower Mn in TEAL/H₂O systems), assess chain-transfer constants via Mayo equation analysis. Contradictions may arise from undetected moisture ingress or ligand dissociation .

- Experimental Design : For TEAL-water reactivity studies, employ stopped-flow FTIR to capture transient intermediates (e.g., Al-OH species) and quantify hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.